molecular formula C19H28N2O2 B3001606 tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate CAS No. 1822315-92-3

tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate

Cat. No. B3001606
CAS RN: 1822315-92-3
M. Wt: 316.445
InChI Key: QMQGMWPJTZZKGJ-RTKIROINSA-N
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Description

The compound tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate is a structurally complex molecule that is likely to be an intermediate or a product in synthetic organic chemistry. While the specific compound is not directly mentioned in the provided papers, similar tert-butyl carbamate compounds are frequently used in the synthesis of pharmaceuticals and other biologically active molecules due to their ability to introduce protection for amines and to serve as intermediates in various synthetic pathways.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the protection of amines, as seen in the synthesis of various pyrrolidine and cyclohexyl carbamate derivatives . For example, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is described, which involves a catalytic asymmetric reduction, amine displacement, and conjugate addition of a hindered secondary amine to acrylonitrile . Similarly, an iodolactamization is a key step in the enantioselective synthesis of a benzyl cyclohexyl carbamate derivative . These methods could potentially be adapted for the synthesis of tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed using spectroscopic methods and X-ray crystallography . For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, providing insights into the conformation and intermolecular interactions of the molecule . These techniques would be essential in analyzing the molecular structure of tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can participate in various chemical reactions, including cyclizations, cyclopropanations, and transformations involving the tert-butyl group . For example, silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoates can lead to the formation of hydroxypyrone or pulvinone derivatives . The tert-butyl group can also be involved in cyclopropanation reactions, as seen in the synthesis of a cyclopropylamino carbamate derivative . These reactions could be relevant to the chemical reactivity of tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk and affect the compound's reactivity and solubility . The crystal structure and hydrogen bonding patterns can also provide information about the compound's solid-state properties . These properties would need to be characterized for tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate to understand its behavior in different environments and its suitability for further synthetic applications.

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate is a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural characterization confirms the relative substitution of the cyclopentane ring, essential for creating these analogues (Ober et al., 2004).

Preparation in Organic Synthesis

This compound is involved in the preparation and Diels‐Alder reaction of 2‐Amido substituted furans, demonstrating its utility in organic synthesis processes (Padwa et al., 2003).

Scalable Synthesis for Pharmacological Activities

An efficient and scalable synthesis process for this compound has been developed, highlighting its significance as an essential pharmacophore for diverse pharmacological activities. The process is cost-effective, high yielding, and commercially viable, indicating its potential in large-scale pharmaceutical applications (Bahekar et al., 2017).

Role in Crystal Structures and Hydrogen Bonding

The compound forms part of isomorphous crystal structures, exhibiting unique hydrogen and halogen bonds. This highlights its role in forming structured compounds with specific bonding characteristics, crucial for various chemical applications (Baillargeon et al., 2017).

Utility in Constructing Bicycles and Heterocyclic Derivatives

The compound is used in the synthesis of hexahydrocyclopentapyrrolone derivatives, a class of bicycles, and in constructing various heterocyclic derivatives. This underlines its versatility in synthesizing complex organic structures (Brugier et al., 2001).

Photophysical and Biological Studies

Pyrrole derivatives, including those synthesized from this compound, have been used in photophysical and biological studies, such as in bio-analytical imaging. This application demonstrates its potential in advanced scientific research areas (Mondal et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many carbamates are inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its structure for better activity or selectivity, and investigating its mechanism of action .

properties

IUPAC Name

tert-butyl N-[(3aS,6aR)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-17-10-9-15-12-21(13-16(15)17)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,20,22)/t15-,16+,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQGMWPJTZZKGJ-RTKIROINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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